6-Bromo-7-methyl-7H-purine is a synthetic organic compound classified within the purine family of heterocyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 213.03 g/mol. This compound is notable for its potential applications in biochemical research, particularly in studies involving nucleic acids and cellular processes.
6-Bromo-7-methyl-7H-purine can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. The compound is also available from commercial suppliers, and its synthesis has been documented in several scientific publications, indicating its relevance in research contexts .
This compound falls under the category of brominated purines, which are characterized by the presence of bromine atoms in their structure. It is also categorized as a methylated purine, due to the methyl group attached to the nitrogen atom at the 7-position of the purine ring.
The synthesis of 6-bromo-7-methyl-7H-purine typically involves methylation reactions. One effective method includes the regioselective methylation of 6-bromo-7H-purine using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate. The reaction conditions often involve solvents like tetrahydrofuran and temperatures around 70 °C to facilitate the reaction .
In a typical synthesis procedure, 6-bromo-7H-purine is dissolved in a solvent with a base, and then methyl iodide or triflate is introduced. The reaction mixture is heated for a specified duration, after which it is cooled and subjected to purification techniques such as high-performance liquid chromatography to isolate the desired product .
The molecular structure of 6-bromo-7-methyl-7H-purine features a purine ring system with a bromine atom at the 6-position and a methyl group at the 7-position.
The compound's structural characteristics can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .
6-Bromo-7-methyl-7H-purine participates in several chemical reactions, primarily involving further substitution or functionalization at its nitrogen atoms. For example, it can undergo nucleophilic substitution reactions due to the presence of bromine, making it a versatile intermediate for synthesizing more complex molecules .
The reactions typically require careful control of conditions to ensure selectivity and yield. For instance, regioselective reactions are crucial when introducing additional substituents onto the purine ring to avoid unwanted by-products .
The mechanism of action for 6-bromo-7-methyl-7H-purine primarily revolves around its role as an intermediate in biochemical pathways. It can mimic natural nucleobases, thereby influencing nucleic acid metabolism and potentially modulating enzyme activity involved in DNA/RNA synthesis.
Studies have shown that brominated purines can interfere with normal cellular processes by incorporating into nucleic acids, leading to mutations or altered gene expression patterns .
Relevant analyses include spectroscopic data confirming its structure and purity, which are essential for ensuring its suitability for research applications .
6-Bromo-7-methyl-7H-purine has several scientific uses:
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) is an ATP-binding cassette (ABC) transporter with widespread tissue distribution and fundamental roles in cellular detoxification. This transmembrane protein actively exports a diverse array of endogenous compounds and xenobiotics from cells, utilizing energy derived from ATP hydrolysis. MRP1 exhibits substrate specificity for glutathione, glucuronide, and sulfate conjugates, enabling it to transport a broad spectrum of molecules, including oxidized glutathione, leukotriene C4, and various drug metabolites. Its expression profile spans multiple physiological barriers, with particularly high concentrations in the blood-brain barrier, lungs, kidneys, and testes, positioning it as a critical regulator of tissue homeostasis and drug disposition [1] [3].
The pathophysiological significance of MRP1 extends to several major disease states. In oncology, MRP1 overexpression contributes substantially to multidrug resistance phenotypes by actively effluxing chemotherapeutic agents (e.g., vincristine, doxorubicin, and etoposide) from malignant cells, thereby reducing intracellular drug accumulation and therapeutic efficacy. Beyond cancer, MRP1 has been implicated in the pathogenesis of chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where it modulates inflammatory responses through the transport of leukotrienes and other inflammatory mediators. Perhaps most significantly for neurodegenerative disorders, MRP1 facilitates the brain clearance of neurotoxic amyloid-beta (Aβ) peptides across the blood-brain barrier and blood-cerebrospinal fluid barrier, a process critically impaired in Alzheimer's disease pathogenesis [2] [4].
Table 1: Tissue Distribution and Functional Significance of MRP1
Tissue/Organ | MRP1 Expression Level | Primary Physiological Functions | Disease Relevance |
---|---|---|---|
Blood-Brain Barrier | High | Efflux of neurotoxins and metabolites | Alzheimer's disease, CNS drug resistance |
Lungs | High | Clearance of environmental toxins and inflammatory mediators | COPD, cystic fibrosis |
Kidneys | High | Excretion of xenobiotics and drug metabolites | Drug-induced nephrotoxicity |
Liver | Moderate | Biliary excretion of conjugated metabolites | Impaired drug metabolism |
Testes | High | Protection of germ cells | Reproductive toxicity |
Heart | Moderate | Protection against cardiotoxic compounds | Doxorubicin-induced cardiotoxicity |
The development of 6-Bromo-7-methyl-7H-purine (BMP) and its carbon-11 labeled analog 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) represents a significant advancement in the functional assessment of MRP1 transport activity. Unlike conventional substrates that are direct transport targets, BMP functions as a pro-tracer with a unique activation mechanism. Following cellular entry via passive diffusion, BMP undergoes rapid conjugation with intracellular glutathione catalyzed by glutathione S-transferase (GST) enzymes. This biotransformation yields the polar metabolite S-(6-(7-methylpurinyl))glutathione ([¹¹C]MPG), which cannot diffuse back across cellular membranes and thus becomes a specific substrate for MRP1-mediated efflux. The rate of radioactivity elimination from tissues, quantified as the elimination rate constant (kE), directly reflects MRP1 transport activity without requiring blood sampling for input function correction [1] [2].
The structural specificity of BMP is crucial to its function as a MRP1 probe. Early synthetic approaches produced a mixture of N7- and N9-methyl regioisomers, with the undesired N9 isomer (6-bromo-9-methylpurine) predominating. This isomer demonstrates significantly slower conjugation kinetics with glutathione, compromising its utility for functional MRP1 assessment. Recent advances in regioselective radiosynthesis have overcome this limitation through the strategic application of the Hauser base (2,2,6,6-tetramethylpiperidinyl magnesium chloride, TMP·MgCl). This reagent enables selective N7-methylation of 6-bromo-7H-purine with [¹¹C]methyl triflate, achieving radiochemical purity exceeding 99% and a decay-corrected radiochemical yield of 20.5 ± 5.2%. Solvent optimization studies have further demonstrated that less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) significantly improve the N7:N9 methylation ratio from 1:1 to 2:1 compared to conventional solvents (acetone, acetonitrile, DMF) [6] [9].
Table 2: Radiosynthesis Optimization Parameters for [¹¹C]BMP
Synthetic Parameter | Traditional Method | Advanced Regioselective Method | Impact on Tracer Performance |
---|---|---|---|
Methylation Agent | [¹¹C]CH₃I | [¹¹C]CH₃OTf | Higher reactivity at lower temperatures |
Base/Catalyst | K₂CO₃ | TMP·MgCl (Hauser base) | N7-selectivity (N7:N9 ratio 2:1) |
Optimal Solvent | Acetone, MeCN, DMF | THF, 2-MeTHF, AcOEt | Improved regioselectivity |
Reaction Temperature | 100°C | 100°C | Efficient conversion with selectivity |
Radiochemical Yield (decay-corrected) | <10% | 20.5 ± 5.2% | Increased production yield |
Molar Activity (EOS) | Variable | 197 ± 130 GBq/μmol | Enhanced imaging sensitivity |
Radiochemical Purity | Requires HPLC purification | >99% | Simplified quality control |
The blood-brain barrier efflux hypothesis of Alzheimer's disease (AD) posits that impaired clearance of amyloid-beta (Aβ) peptides, rather than their overproduction, drives amyloid plaque accumulation in sporadic AD. MRP1 has emerged as a critical transporter facilitating Aβ elimination across the blood-brain barrier, with its functional downregulation observed in AD models and human post-mortem tissue. The development of [¹¹C]BMP enables direct quantification of MRP1-mediated transport activity in the living human brain, providing unprecedented insights into neurovascular unit dysfunction in AD pathogenesis. Recent clinical studies using long axial field-of-view positron emission tomography (LAFOV PET/CT) systems have revealed significantly reduced kE values in the cerebral cortex of AD patients compared to age-matched controls, indicating impaired MRP1 function [2] [4].
The therapeutic implications of MRP1 modulation are substantial. Pharmacological activation of MRP1 transport activity represents a promising strategy to enhance Aβ clearance from the brain. Proof-of-concept studies in rodent models have demonstrated that MRP1 upregulation reduces amyloid plaque burden and improves cognitive performance. Clinical translation of this approach requires reliable methods to monitor target engagement, positioning [¹¹C]BMP PET as an essential theranostic tool for drug development. Additionally, the identification of sex-specific differences in MRP1 activity—with females exhibiting lower cerebellar and renal kE values—may contribute to understanding the differential susceptibility to AD between men and women. These findings highlight the potential of MRP1-directed therapies to modify AD progression by restoring Aβ clearance mechanisms [2] [8].
Table 3: MRP1-Mediated Clearance Parameters in Human Tissues Using [¹¹C]BMP PET
Tissue | Elimination Rate Constant (kE, h⁻¹) | Test-Retest Variability (%) | Sex Differences (Male vs. Female) | Significance in Alzheimer's Disease |
---|---|---|---|---|
Cerebral Cortex | 0.055 ± 0.010 | -4 ± 24 | Not significant | Reduced kE correlates with amyloid accumulation |
Cerebellum | 0.033 ± 0.009 | 1 ± 39 | Male > Female* | Potential compensatory mechanism |
Choroid Plexus | 0.292 ± 0.059 | 0.1 ± 16 | Not significant | CSF clearance pathway |
Retina | 0.234 ± 0.045 | 30 ± 38 | Not significant | Limited diagnostic utility |
Lungs | 0.875 ± 0.095 | -3 ± 11 | Male > Female* | Protection against inhaled toxins |
Myocardium | 0.641 ± 0.105 | 11 ± 25 | Not significant | Cardioprotective function |
Kidneys | 1.378 ± 0.266 | 14 ± 16 | Male > Female* | Major elimination pathway |
Liver | 0.685 ± 0.072 | 7 ± 9 | Not significant | Metabolic processing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7